molecular formula C11H13ClO2 B13079696 3-Chloro-4-isobutoxybenzaldehyde CAS No. 58236-93-4

3-Chloro-4-isobutoxybenzaldehyde

Cat. No.: B13079696
CAS No.: 58236-93-4
M. Wt: 212.67 g/mol
InChI Key: NZYHANOMVRLZNG-UHFFFAOYSA-N
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Description

3-Chloro-4-isobutoxybenzaldehyde, with the chemical formula C₁₁H₁₃ClO₂, is a compound that belongs to the class of benzaldehydes. It contains a chlorine atom (Cl) and an isobutoxy group (i.e., an isobutyl group attached to an oxygen atom) on the benzene ring. This compound is used in various applications due to its unique structure and reactivity.

Preparation Methods

There are several synthetic routes to prepare 3-Chloro-4-isobutoxybenzaldehyde:

  • Friedel-Crafts Acylation: : This classic method involves the reaction of 3-chlorobenzaldehyde with isobutyl alcohol in the presence of a Lewis acid catalyst (such as aluminum chloride). The resulting product is this compound.

  • Industrial Production: : While specific industrial methods may vary, the Friedel-Crafts acylation process is commonly employed on a larger scale. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

3-Chloro-4-isobutoxybenzaldehyde participates in various chemical reactions:

    Oxidation: Undergoes oxidation to form the corresponding carboxylic acid.

    Reduction: Can be reduced to the corresponding alcohol.

    Substitution: Reacts with nucleophiles (e.g., amines, thiols) to replace the chlorine atom.

    Common Reagents: Sodium borohydride (for reduction), hydrochloric acid (for substitution), and oxidizing agents (e.g., potassium permanganate) for oxidation.

    Major Products: The primary products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-isobutoxybenzaldehyde finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: May serve as a starting point for drug development.

    Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The exact mechanism by which 3-Chloro-4-isobutoxybenzaldehyde exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

Biological Activity

3-Chloro-4-isobutoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO, characterized by a chloro group and an isobutoxy substituent on a benzaldehyde backbone. This unique structure contributes to its potential biological activity, making it a subject of interest in pharmaceutical and biochemical research.

The compound features:

  • Molecular Weight : 196.68 g/mol
  • Structure : A benzene ring with a chlorine atom at the meta position relative to the aldehyde group and an isobutoxy group at the para position.

Synthesis

Various synthetic routes can be employed to produce this compound, including:

  • Oxidation of corresponding alcohol derivatives.
  • Substitution reactions involving nucleophiles.

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that this compound may exhibit antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes, potentially inhibiting their activity. For instance, the presence of the chloro group can enhance lipophilicity, facilitating membrane penetration and interaction with bacterial targets.

Antitumor Potential

Recent investigations have suggested that this compound could play a role in cancer treatment. It has been shown to affect various signaling pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have demonstrated inhibition of CK2 (casein kinase 2), a protein kinase implicated in tumor growth and survival. This inhibition can lead to increased apoptosis in cancer cells, as evidenced by changes in apoptosis markers such as cleaved PARP and survivin levels .

Enzyme Interaction Studies

Research has focused on the interaction of this compound with specific enzymes. The presence of both chloro and isobutoxy groups influences its binding affinity and selectivity towards these targets. For instance, studies have shown that it may modulate enzyme activities by altering their conformations, which can impact biochemical pathways within cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding to Enzymes : The compound may bind to active sites on enzymes, leading to conformational changes that affect their function.
  • Signal Transduction Modulation : By influencing key signaling pathways, it may alter cellular responses to various stimuli.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural DifferencesUnique Features
3-ChlorobenzaldehydeSimpler structure without bulky substituentsMore electrophilic due to para substitution
3-Chloro-4-methoxybenzaldehydeMethoxy group instead of isobutoxyDifferent electronic properties due to methoxy group
4-IsobutylbenzaldehydeIsobutyl group at the para positionLacks chlorine substituent

The unique combination of chloro and isobutoxy groups in this compound influences its reactivity and biological activity differently compared to its analogs.

Case Studies

  • Antitumor Activity Assessment : A study examined the effects of this compound on various cancer cell lines, demonstrating its potential to induce apoptosis through CK2 inhibition.
  • Microbial Interaction Studies : Research evaluated the antimicrobial efficacy against specific bacterial strains, revealing significant inhibitory effects linked to enzyme interactions.

Properties

IUPAC Name

3-chloro-4-(2-methylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHANOMVRLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274247
Record name 3-Chloro-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-93-4
Record name 3-Chloro-4-(2-methylpropoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-(2-methylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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